molecular formula C28H30Cl2N2O4 B5067513 2-((1-(3-(4-Chloro-2-methylphenoxy)-2-hydroxyprop

2-((1-(3-(4-Chloro-2-methylphenoxy)-2-hydroxyprop

Cat. No.: B5067513
M. Wt: 529.5 g/mol
InChI Key: VPAXSOYTMLPUOU-UHFFFAOYSA-N
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Description

2-((1-(3-(4-Chloro-2-methylphenoxy)-2-hydroxyprop is a synthetic organic compound that belongs to the class of phenoxy compounds. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of a chloro and methyl group on the phenoxy ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-(4-Chloro-2-methylphenoxy)-2-hydroxyprop typically involves the reaction of 4-chloro-2-methylphenol with an appropriate epoxide or halohydrin under basic conditions. The reaction may proceed through a nucleophilic substitution mechanism, where the phenoxide ion attacks the epoxide or halohydrin, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions may convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, resulting in the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-((1-(3-(4-Chloro-2-methylphenoxy)-2-hydroxyprop is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology

The compound may exhibit biological activities such as antimicrobial, antifungal, or anti-inflammatory effects. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their potential pharmacological properties. They may serve as lead compounds in drug discovery and development.

Industry

Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-((1-(3-(4-Chloro-2-methylphenoxy)-2-hydroxyprop involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylphenol
  • 2-Hydroxypropyl phenyl ether
  • 4-Chloro-2-methylphenoxyacetic acid

Comparison

Compared to similar compounds, 2-((1-(3-(4-Chloro-2-methylphenoxy)-2-hydroxyprop exhibits unique properties due to the presence of both chloro and methyl groups on the phenoxy ring. These substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from its analogs.

Properties

IUPAC Name

2-[[1-[3-(4-chloro-2-methylphenoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29ClN2O4.ClH/c1-18-14-21(29)8-9-25(18)35-17-22(32)16-30-12-10-19(11-13-30)15-31-27(33)23-6-2-4-20-5-3-7-24(26(20)23)28(31)34;/h2-9,14,19,22,32H,10-13,15-17H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAXSOYTMLPUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(CN2CCC(CC2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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